![molecular formula C21H30N2O3S B560206 Tetrindole mesylate](/img/structure/B560206.png)
Tetrindole mesylate
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Overview
Description
Tetrindole mesylate: is a chemical compound known for its role as a selective inhibitor of monoamine oxidase A (MAO A). It is a racemate composed of equimolar amounts of ®- and (S)-tetrindole mesylate . This compound has been studied for its potential antidepressant activity and its ability to mimic the effects of serotonin by stimulating the physiological activity at serotonin receptors .
Preparation Methods
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Tetrindole mesylate undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly involving its methanesulfonate group.
Common Reagents and Conditions:
Substitution: Methanesulfonic acid is a common reagent used in the preparation of the mesylate salt.
Major Products Formed: The major products formed from the reactions involving this compound are typically the inhibited forms of monoamine oxidase A and B .
Scientific Research Applications
Chemistry
Tetrindole mesylate serves as a selective inhibitor in various chemical studies focused on monoamine oxidase enzymes. Its inhibition profile allows researchers to explore the biochemical pathways involving neurotransmitter metabolism.
Biology
In biological research, this compound has shown significant effects on human breast tumor cell lines. The compound exhibits IC50 values ranging from 0.51 to 1.37 μM, indicating its potential utility in cancer research and therapy .
Medicine
The primary medical application of this compound lies in its antidepressant properties. By inhibiting MAO A, it increases the levels of serotonin and other monoamines in the brain, which can alleviate symptoms of depression. The compound has also been investigated for its effects on various neurological disorders due to its influence on neurotransmitter dynamics .
Comparative Analysis with Other Compounds
Compound | Ki (MAO A) | Ki (MAO B) |
---|---|---|
This compound | 0.4 μM | 110 μM |
Pirlindole | 0.92 μM | >10 μM |
Methylene Blue | 0.027 μM | >10 μM |
This table illustrates the comparative binding affinities of this compound against other known monoamine oxidase inhibitors, highlighting its selectivity for MAO A .
Case Studies and Research Findings
Several studies have documented the effectiveness and mechanism of this compound:
- Antidepressant Activity : In vivo studies demonstrated that oral administration significantly inhibited MAO A activity in rat models, achieving an 80% reduction within one hour post-administration . Recovery of enzyme activity was noted after 24 hours, suggesting a reversible mechanism that may be beneficial for therapeutic applications.
- Cancer Research : this compound's cytotoxic effects on breast cancer cell lines were documented in vitro, showing promise as an adjunct treatment in oncology due to its ability to modulate neurotransmitter levels that may influence tumor behavior .
Mechanism of Action
Tetrindole mesylate exerts its effects by selectively inhibiting monoamine oxidase A (MAO A). It inhibits rat brain mitochondrial MAO A in a competitive manner with a Ki value of 0.4 μM and inhibits MAO B with a Ki of 110 μM . By inhibiting MAO A, this compound prevents the oxidation of monoamines, leading to increased levels of neurotransmitters such as serotonin, which contributes to its antidepressant activity .
Comparison with Similar Compounds
Safinamide: A reversible and selective inhibitor of monoamine oxidase B, also reducing the degradation of dopamine.
Nialamide: An MAO inhibitor used as an antidepressive agent.
4-Hydroxyderricin: A potent and selective MAO-B inhibitor with antidepressant activity.
Uniqueness: Tetrindole mesylate is unique in its selective inhibition of monoamine oxidase A and its ability to mimic the effects of serotonin by stimulating serotonin receptors . This makes it a valuable compound for research in the fields of chemistry, biology, and medicine.
Biological Activity
Tetrindole mesylate is a chemical compound recognized for its biological activity, particularly as an antidepressant through its selective inhibition of monoamine oxidase A (MAO-A). This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
- Chemical Formula : C20H26N2·CH3SO3H
- Molecular Weight : 390.54 g/mol
- CAS Number : 170964-68-8
- Classification : Selective MAO-A inhibitor
This compound is primarily investigated for its role in treating mood disorders due to its ability to increase levels of neurotransmitters such as serotonin, norepinephrine, and dopamine by inhibiting their breakdown through MAO-A .
This compound acts as a competitive inhibitor of MAO-A, leading to significant increases in monoamine levels in the brain. In animal studies, it has been shown to inhibit MAO-A activity by up to 80% shortly after administration . The compound's selectivity for MAO-A over MAO-B is notable, with Ki values indicating a stronger binding affinity for MAO-A (approximately 0.4 µM) compared to MAO-B (approximately 110 µM) .
Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits. In animal models of stroke, it has demonstrated improvements in functional recovery and reductions in infarct volume. Additionally, it shows potential in protecting against neuronal damage from glutamate excitotoxicity, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticonvulsant Properties
This compound has also been explored for its anticonvulsant properties. Studies have shown its effectiveness in reducing seizure frequency and severity in various animal models of epilepsy, suggesting a potential role in managing seizure disorders .
Antinociceptive Effects
The compound exhibits antinociceptive properties, providing pain relief in several animal models of pain, including neuropathic and inflammatory pain. However, further research is needed to elucidate the underlying mechanisms and clinical applications .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and mechanisms of action between this compound and other related compounds:
Compound Name | Structure Similarity | Mechanism of Action | Unique Characteristics |
---|---|---|---|
Pirlindole | Similar | Monoamine oxidase A inhibitor | Exhibits serotonergic activity |
Metralindole | Similar | Monoamine oxidase A inhibitor | Additional effects on serotonin receptors |
Clorgyline | Dissimilar | Selective monoamine oxidase A inhibitor | Primarily used for research purposes |
This compound's unique binding characteristics make it a valuable tool for studying the pharmacodynamics associated with monoamine oxidase inhibition .
Case Studies and Research Findings
A review of various studies highlights the diverse biological activities of this compound:
- Neuroprotection : In a study involving ischemic stroke models, this compound administration resulted in enhanced recovery rates and reduced brain damage .
- Anticonvulsant Efficacy : Animal trials demonstrated significant reductions in seizure activity when treated with this compound, suggesting its potential utility in epilepsy management .
- Pain Management : Experimental models indicated that this compound could alleviate pain symptoms effectively; however, more extensive clinical trials are necessary to confirm these findings .
Properties
IUPAC Name |
12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.CH4O3S/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18;1-5(2,3)4/h9-10,13-14,18,21H,1-8,11-12H2;1H3,(H,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPNPYVNPOAMHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CCC(CC1)C2=CC3=C(C=C2)N4CCNC5C4=C3CCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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